molecular formula C15H19NO2 B15314416 N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide

N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide

Cat. No.: B15314416
M. Wt: 245.32 g/mol
InChI Key: ZGXHGIIGQQSLRL-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is a chemical compound with the molecular formula C15H19NO2 and a molecular weight of 245.3169 g/mol . This compound features a prop-2-enamide group attached to a 4-phenyloxan-4-ylmethyl moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the Mannich reaction, where a Schiff base is formed in situ followed by the addition of secondary amines . The reaction typically operates at elevated temperatures around 80°C to facilitate the formation of the Schiff base and subsequent addition reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include vacuum distillation for the isolation of the monomer from the aqueous reaction mixture .

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 4-phenyloxan-4-ylmethyl moiety differentiates it from other similar compounds, providing unique reactivity and interaction profiles .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide

InChI

InChI=1S/C15H19NO2/c1-2-14(17)16-12-15(8-10-18-11-9-15)13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,16,17)

InChI Key

ZGXHGIIGQQSLRL-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1(CCOCC1)C2=CC=CC=C2

Origin of Product

United States

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